N-(2-methylpropyl)-2,4-dinitrobenzamide
Description
N-(2-methylpropyl)-2,4-dinitrobenzamide is a nitroaromatic benzamide derivative characterized by a 2,4-dinitro-substituted benzene ring and an isobutyl (2-methylpropyl) group attached to the amide nitrogen. This compound shares structural motifs with prodrugs and bioactive molecules, particularly those activated by nitroreductases in bacterial or mammalian systems . Its 2,4-dinitrobenzamide core is critical for redox activity, while the isobutyl substituent influences lipophilicity and solubility, impacting pharmacokinetic properties.
Properties
Molecular Formula |
C11H13N3O5 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C11H13N3O5/c1-7(2)6-12-11(15)9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,7H,6H2,1-2H3,(H,12,15) |
InChI Key |
WKBFSYUMUJYVHB-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula.
Key Observations:
- Nitro vs.
- Amide Nitrogen Substituents : The isobutyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) relative to CB1954’s aziridinyl group, which introduces polar character and DNA crosslinking ability .
- Benzimidazole vs. Nitroaromatic Cores : The benzimidazole in ’s compound enables π-π stacking and hydrogen bonding, whereas nitro groups in the target compound facilitate electron-deficient aromatic systems prone to enzymatic reduction .
Physicochemical Properties
- Melting Points : While direct data for this compound is unavailable, structurally related benzamides exhibit melting points between 140–160°C (e.g., 142.9–143.4°C for a complex benzamide in ). The nitro groups likely elevate melting points due to increased molecular rigidity .
- Solubility: Nitroaromatic compounds generally exhibit low aqueous solubility, but the isobutyl group may improve organic solvent compatibility (e.g., DMSO, ethanol) compared to polar analogues like CB1954 .
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